molecular formula C20H20O3 B13727215 ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate

ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate

Cat. No.: B13727215
M. Wt: 308.4 g/mol
InChI Key: DJAVAZTYGBLZES-ZHACJKMWSA-N
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Description

Ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate is a β-keto ester characterized by a 4-methyl-substituted phenyl ring bearing a trans-(E)-styryl group at the 2-position. The 3-oxopropanoate ethyl ester moiety enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate

InChI

InChI=1S/C20H20O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b11-10+

InChI Key

DJAVAZTYGBLZES-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)/C=C/C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate typically involves multi-step organic reactions. One common method is the esterification of 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoic acid.

    Reduction: Formation of ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-hydroxypropanoate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of β-keto esters with aryl substituents. Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Key Structural Features Biological Activity/Application Reference
Ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate 4-methyl, 2-[(E)-styryl] Enhanced conjugation due to styryl group; potential for π-π stacking Not explicitly reported; inferred from analogs
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-fluoro Electron-withdrawing fluorine increases electrophilicity Intermediate for fluorinated pharmaceuticals
Ethyl 3-(3,5-diethylphenyl)-3-oxopropanoate (MK4) 3,5-diethyl Steric hindrance from ethyl groups; reduced reactivity Synthetic intermediate
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate 2-nitro Strong electron-withdrawing nitro group; meta-directing Hazardous (H302, H315, H319, H335)
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate 2,4,5-trifluoro, 3-methyl Lipophilic trifluoromethyl group; enhanced membrane permeability Industrial applications
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 2-fluoro on propanoate chain Altered steric and electronic properties Research reagent

Key Observations :

  • Electron-Donating vs. In contrast, nitro or fluorine substituents (e.g., in ) increase electrophilicity, favoring nucleophilic reactions.
  • Steric Effects : Bulky substituents (e.g., 3,5-diethyl in MK4 ) reduce reactivity but improve selectivity in synthetic pathways.

Spectroscopic and Crystallographic Data

  • Spectroscopy: Analogs like MK4 and MK10 were characterized via ¹H/¹³C NMR and FT-IR, confirming keto-enol tautomerism common to β-keto esters .
  • Crystallography: Tools like SHELXL and OLEX2 were used to resolve structures of related compounds (e.g., methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate ), highlighting the role of substituents in crystal packing.

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